molecular formula C9H9BrClNO B11822523 1-(5-Bromopyridin-3-yl)-4-chlorobutan-1-one

1-(5-Bromopyridin-3-yl)-4-chlorobutan-1-one

Cat. No.: B11822523
M. Wt: 262.53 g/mol
InChI Key: ODZMNSYDQVVCLV-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-yl)-4-chlorobutan-1-one is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a chlorine atom at the 4th position of the butanone chain. It is widely used in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-3-yl)-4-chlorobutan-1-one typically involves the reaction of 5-bromopyridine with 4-chlorobutanone under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the pyridine ring and the butanone chain .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar catalytic processes. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-3-yl)-4-chlorobutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products: The major products formed from these reactions include substituted pyridine derivatives, alcohols, and more complex organic molecules depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromopyridin-3-yl)-4-chlorobutan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(5-Bromopyridin-3-yl)-4-chlorobutan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(5-Bromopyridin-3-yl)-4-chlorobutan-1-one is unique due to its specific combination of bromine and chlorine substituents, which confer distinct reactivity and properties. This makes it particularly valuable in the synthesis of complex organic molecules and in various research applications.

Properties

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

IUPAC Name

1-(5-bromopyridin-3-yl)-4-chlorobutan-1-one

InChI

InChI=1S/C9H9BrClNO/c10-8-4-7(5-12-6-8)9(13)2-1-3-11/h4-6H,1-3H2

InChI Key

ODZMNSYDQVVCLV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)CCCCl

Origin of Product

United States

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